Home > Products > Screening Compounds P114699 > [Leu32]-beta-Amyloid(1-36)
[Leu32]-beta-Amyloid(1-36) -

[Leu32]-beta-Amyloid(1-36)

Catalog Number: EVT-247447
CAS Number:
Molecular Formula:
Molecular Weight: 4017.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Leu32]-beta-Amyloid(1-36) is a synthetic variant of the amyloid-beta peptide, specifically designed to study its structure and function in relation to Alzheimer's disease. The amyloid-beta peptide is a key player in the pathogenesis of Alzheimer’s disease, characterized by the accumulation of amyloid plaques in the brain. The peptide is derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase, resulting in various lengths, including 36, 40, and 42 amino acids. The [Leu32] modification refers to a leucine substitution at position 32 of the peptide, which may influence its aggregation properties and biological activity.

Source

The synthesis and study of [Leu32]-beta-Amyloid(1-36) are rooted in research aimed at understanding the molecular mechanisms underlying Alzheimer’s disease. Studies have shown that amyloid-beta oligomers are believed to be more neurotoxic than the fibrils that form plaques, making this peptide variant particularly relevant for research into therapeutic interventions and diagnostics related to Alzheimer’s disease .

Classification

[Leu32]-beta-Amyloid(1-36) falls under the classification of neuropeptides and amyloid peptides. It is categorized within the broader family of amyloid-beta peptides, which are implicated in neurodegenerative disorders, particularly Alzheimer’s disease. The specific modification at position 32 allows for exploration into how changes in amino acid composition can affect peptide behavior and interaction with neuronal cells.

Synthesis Analysis

Methods

The synthesis of [Leu32]-beta-Amyloid(1-36) typically involves solid-phase peptide synthesis (SPPS), a common technique for producing peptides with high purity and yield. This method allows for precise control over the sequence of amino acids during synthesis.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a solid support. Subsequent amino acids are sequentially added using coupling reagents that facilitate the formation of peptide bonds.
  2. Fmoc Chemistry: The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups is standard in SPPS for protecting the amine group during synthesis.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). This purification step is crucial due to the tendency of amyloid-beta peptides to aggregate.
Molecular Structure Analysis

Structure

Data

Studies utilizing techniques like nuclear magnetic resonance spectroscopy and mass spectrometry have provided insights into the conformational properties of amyloid-beta peptides. These analyses reveal that even minor modifications can significantly alter aggregation propensity and

Introduction to Beta-Amyloid Isoforms and Structural Variants

Beta-Amyloid Peptide Family: Sequence Diversity and Functional Implications

The beta-amyloid (Aβ) peptide family exhibits remarkable structural heterogeneity arising from variations in peptide length, post-translational modifications, and genetic mutations. These peptides are proteolytic fragments of the amyloid precursor protein (APP), generated through sequential cleavage by β-secretase and γ-secretase enzymes. The imprecise nature of γ-secretase cleavage produces peptides ranging from 37 to 43 amino acids, with Aβ40 (40 residues) and Aβ42 (42 residues) representing the most abundant isoforms in biological systems [2] [6]. While Aβ40 constitutes approximately 90% of total Aβ production, Aβ42—despite its lower abundance (approximately 10%)—exhibits significantly greater hydrophobicity and aggregation propensity due to its additional two hydrophobic C-terminal residues (Ile41 and Ala42) [2] [3]. These C-terminal variations critically influence aggregation kinetics, with Aβ42 forming neurotoxic oligomers and fibrils more rapidly than Aβ40.

Beyond these predominant isoforms, researchers have identified numerous truncated and post-translationally modified variants that exhibit distinct biophysical properties and pathogenic potential. N-terminally truncated species (e.g., Aβ3-42, Aβ11-42) demonstrate enhanced aggregation rates compared to full-length peptides. Similarly, pyroglutamate-modified Aβ variants (AβpE3-42) exhibit increased resistance to degradation and accelerated oligomerization. The structural diversity within the Aβ peptide family directly influences their biological behavior, including:

  • Aggregation kinetics: Shorter isoforms like Aβ(1-38) and Aβ(1-36) display altered assembly pathways compared to Aβ42
  • Receptor interactions: Different Aβ assemblies exhibit varying affinities for cellular receptors (e.g., PrPC, NMDA-R)
  • Toxicity profiles: Oligomeric structures exhibit greater neurotoxicity than monomers or fibrils
  • Clearance mechanisms: Truncated species demonstrate different metabolic stability and clearance rates [3] [6]

Table 1: Major Beta-Amyloid Isoforms and Their Properties

IsoformSequence LengthRelative AbundanceAggregation PropensityKey Structural Features
Aβ(1-42)42 residues~10%Very highAdditional hydrophobic C-terminus (IA)
Aβ(1-40)40 residues~90%ModerateMajor physiological isoform
Aβ(1-38)38 residuesLowLow-moderateAltered hydrophobic core
Aβ(1-36)36 residuesTraceVariableTruncated hydrophobic core
AβpE(3-42)40 residuesVariable in ADHighPyroglutamate modification, resistance to degradation

Role of Site-Specific Amino Acid Substitutions in Beta-Amyloid Pathogenicity

Single amino acid substitutions within the Aβ sequence exert profound influences on peptide behavior and pathogenicity, providing crucial insights into structure-function relationships. These substitutions occur naturally through autosomal dominant mutations in the APP gene or can be introduced experimentally to probe specific molecular interactions. The hydrophobic core region (residues 17-42) is particularly sensitive to modifications, as this segment governs folding, oligomerization, and fibril stability through hydrophobic interactions and van der Waals forces [2] [6]. Several disease-associated mutations highlight the critical importance of specific residues:

  • E22Q (Dutch mutation): Substitution of glutamic acid with glutamine at position 22 eliminates a negative charge, facilitating β-sheet formation and increasing peptide aggregation. This mutation is associated with severe cerebral amyloid angiopathy
  • E22G (Arctic mutation): Replacement with glycine enhances protofibril formation and reduces peptide clearance
  • D23N (Iowa mutation): Disrupts a stabilizing salt bridge with K28, accelerating oligomerization
  • A21G (Flemish mutation): Alters α-secretase cleavage susceptibility near the APP transmembrane boundary

The central hydrophobic cluster (LVFFA, residues 17-21) serves as the primary nucleation site for Aβ aggregation. Modifications within this region, including oxidation of Met35 or substitutions at Phe19/Phe20, dramatically alter oligomerization kinetics and fibril morphology [2]. Position 32 represents a particularly intriguing target for investigation, as it resides within the C-terminal hydrophobic domain (residues 29-42) that governs both peptide-peptide interactions in amyloid assemblies and membrane interactions. The native isoleucine at position 32 participates in the steric zipper interface that stabilizes amyloid fibrils through tight packing of β-sheets. Substitution with leucine—a conservative change maintaining hydrophobicity while subtly altering side chain geometry—provides a strategic approach to investigate how subtle packing perturbations influence aggregation pathways without dramatically altering hydrophobicity [6].

Table 2: Pathogenic Beta-Amyloid Mutations and Their Effects

MutationLocationStructural ConsequencePathological Association
E22Q (Dutch)Hydrophobic coreEliminates negative charge, enhances β-sheetHereditary CAA, hemorrhagic strokes
E22G (Arctic)Hydrophobic coreIncreases flexibility, promotes protofibrilsEarly-onset AD with prominent plaques
D23N (Iowa)Salt bridge regionDisrupts D23-K28 salt bridgeSevere CAA with vasculopathy
A21G (Flemish)Near α-cleavage siteAlters secretase accessibilityAD with CAA, hemorrhagic complications
I32L substitutionC-terminal domainAlters side chain packing in hydrophobic coreExperimental model for aggregation studies

Rationale for Studying [Leu³²]-Beta-Amyloid(1-36): Contextualizing Truncation and Substitution Effects

[Leu³²]-beta-Amyloid(1-36) represents a strategically modified Aβ peptide incorporating two distinct structural alterations: (1) a C-terminal truncation removing residues 37-42, and (2) an isoleucine-to-leucine substitution at position 32. This dual modification creates a valuable tool for investigating how specific molecular features govern Aβ behavior. The truncation to residue 36 eliminates critical hydrophobic C-terminal residues known to drive amyloidogenesis in full-length Aβ42, thereby producing a peptide with fundamentally altered aggregation kinetics compared to its longer counterparts. Simultaneously, the I32L substitution introduces a subtle but strategically important perturbation in the hydrophobic core packing [6] [8].

The rationale for studying this specific modified peptide stems from several compelling research considerations:

  • Probing Aggregation Mechanisms: Truncated Aβ species occur naturally in biological systems and post-mortem AD brains, suggesting physiological and pathological relevance. Aβ(1-36) exhibits distinct assembly pathways compared to Aβ42, potentially forming alternative oligomeric states or protofibrillar structures. The additional I32L substitution allows researchers to investigate how side chain packing geometry influences these alternative aggregation pathways without altering overall hydrophobicity [6].

  • Conformational Analysis: Solid-state NMR studies of full-length Aβ have revealed that residues 30-36 form a critical β-turn that connects two β-strands in the fibrillar structure. The combination of C-terminal truncation and residue 32 modification in [Leu³²]-Aβ(1-36) likely induces significant conformational rearrangements in this structurally pivotal region. Studies using techniques such as Raman spectroscopy—which detects global conformational changes through analysis of amide I band profiles—could reveal how these modifications alter the α-helix to β-sheet transition that characterizes amyloid formation [4] [8].

  • Toxicity Mechanisms: Evidence suggests that different Aβ structural variants engage distinct toxicity mechanisms. While full-length Aβ42 oligomers primarily disrupt calcium homeostasis and induce synaptic toxicity, shorter fragments may operate through alternative pathways. [Leu³²]-Aβ(1-36) provides a tool to dissect how C-terminal truncation and specific hydrophobic core modifications influence interactions with neuronal membranes, receptor binding, and downstream signaling cascades [3] [6].

  • Experimental Advantages: From a practical research perspective, the enhanced solubility and modified aggregation kinetics of this truncated variant facilitate biophysical characterization. The peptide's altered properties enable studies of early aggregation intermediates that might be transient and difficult to capture with full-length Aβ42. Additionally, conformation-specific antibodies (like GTX134510) developed against modified Aβ sequences enable specific detection of distinct aggregation states [7].

Table 3: Comparative Properties of Modified Beta-Amyloid Peptides

Peptide VariantModification TypeKey Structural FeaturesResearch Applications
Aβ(1-42) E22GPoint mutationEnhanced protofibril formationStudying early aggregation intermediates
AβpE(3-42)N-terminal modificationResistance to degradation, rapid aggregationInvestigating plaque formation mechanisms
Aβ(1-40) D23NSalt bridge disruptionAccelerated oligomerizationProbing role of electrostatic interactions
Aβ(1-36) I32LDual truncation + substitutionAltered hydrophobic core packing, modified C-terminus1. Studying truncation effects2. Probing side chain geometry in aggregation3. Alternative oligomer formation
Aβ(1-42) oxidized Met35Post-translational modificationAltered membrane interactionsOxidative stress studies

The structural investigation of [Leu³²]-beta-Amyloid(1-36) has been advanced through solution NMR spectroscopy under conditions that promote conformational transitions (e.g., 50/50 HFIP/water mixtures). These studies capture transitional helical-β-sheet conformations and reveal that the evolution from helical to β-sheet structure may follow unexpected routes when both truncation and substitution are present [8]. Molecular dynamics simulations complement these experimental approaches by providing atomic-level insights into how the I32L substitution affects peptide folding, stability, and dimerization—the initial steps in the aggregation cascade. Together, these approaches establish [Leu³²]-beta-Amyloid(1-36) as a valuable model system for elucidating fundamental principles of amyloid formation while providing specific insights into how sequence variations influence Aβ pathogenicity.

Properties

Product Name

[Leu32]-beta-Amyloid(1-36)

Molecular Weight

4017.5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.